(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
“(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BF3NO5S . It is offered by Benchchem for various applications.
Molecular Structure Analysis
The molecular structure of this compound was analyzed using Density Functional Theory (DFT). The optimized DFT structure was found to be consistent with the X-ray single crystal structure . Further studies were conducted on the molecular electrostatic potential and frontier molecular orbital .Scientific Research Applications
Acylation and Synthesis of Complexes
Acylation of Pyrrolidine-2,4-diones : This compound is used in the acylation of pyrrolidine-2,4-diones, contributing to the synthesis of 3-acyltetramic acids. This process involves boron trifluoride–diethyl ether as a Lewis acid and produces boron difluoride complexes (Jones et al., 1990).
Formation of Boron Difluoride Complexes : It has been studied for its role in forming boron difluoride complexes of 3-acyl tetramic acids from acylation reactions (Jones & Peterson, 1983).
Molecular Structure and Coordination
- Single-Boron Complexes of N-Confused and N-Fused Porphyrins : This compound plays a role in the formation of single-boron complexes in N-confused and N-fused porphyrins, contributing to the understanding of molecular and electronic structures in coordination chemistry (Młodzianowska et al., 2007).
Antibacterial Activity and Sensing Applications
Antibacterial Activity : (Trifluoromethoxy)phenylboronic acids, a class including this compound, have been studied for their antibacterial potency against organisms like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Boronic Acid Facilitated Phosphate Transfer : This compound has been explored for its role in facilitating phosphate transfer at oil/water interfaces, which can have implications in sensing applications (Li et al., 2014).
Photoluminescence and Optical Modulation
Optical Modulation : Phenyl boronic acids like this compound have been studied for their role in the optical modulation of materials like polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating their potential in sensing and imaging applications (Mu et al., 2012).
Luminescent Sensing of Carbohydrates : Iridium(III)-boronic acid complexes, potentially including compounds like this one, have been synthesized and evaluated as luminescent sensors for carbohydrates, indicating a role in biochemical sensing and diagnostics (Hashemzadeh et al., 2020).
Mechanism of Action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
Boronic acids and their esters are known to undergo catalytic protodeboronation .
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical reactions, including formal anti-markovnikov alkene hydromethylation .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water , which could affect their bioavailability.
Result of Action
Boronic acids and their esters are known to be valuable building blocks in organic synthesis .
Action Environment
The action, efficacy, and stability of “(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid” can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .
Properties
IUPAC Name |
[3-pyrrolidin-1-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO5S/c13-11(14,15)21-9-4-3-8(12(17)18)7-10(9)22(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXIEPPWHGFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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